6-Deoxy-6-fluoro-D-glucose

Description

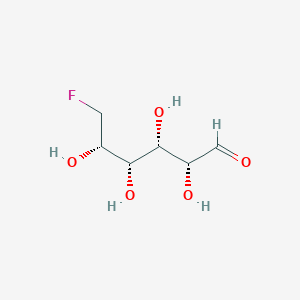

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S)-6-fluoro-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIUMOHGAWHPEA-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4536-08-7 | |

| Record name | 6-Deoxy-6-fluoro-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-DEOXY-6-FLUORO-D-GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX8CAD9WC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Radiosynthesis of 6 Deoxy 6 Fluoro D Glucose

Chemical Synthesis Pathways

The chemical synthesis of 6-Deoxy-6-fluoro-D-glucose primarily revolves around multi-step strategies that ensure the selective introduction of fluorine at the desired position while preserving the core stereochemistry of the glucose molecule.

Multi-step Protection, Fluorination, and Deprotection Strategies

The synthesis of 6-FDG often begins with the strategic protection of the hydroxyl groups on the glucose molecule that are not targeted for fluorination. This is a critical step to ensure regioselectivity. For instance, a common precursor is prepared by creating 3,5-O-benzylidene-6-deoxy-1,2-O-isopropylidene-6-(4′-methylbenzene)sulfonyloxy-α-d-glucofuranose. snmjournals.org This multi-step process involves:

Protection: The hydroxyl groups at C-1, C-2, C-3, and C-5 are protected using groups like isopropylidene and benzylidene to prevent them from reacting during the subsequent fluorination step.

Activation: The primary hydroxyl group at the C-6 position is converted into a good leaving group, typically a sulfonate ester such as a tosylate or triflate. researchgate.net This activation is crucial for the subsequent nucleophilic substitution with a fluoride (B91410) ion.

Fluorination: The activated C-6 position is then subjected to nucleophilic substitution with a fluoride source. Reagents like diethylaminosulfur trifluoride (DAST) are commonly employed for this purpose. The reaction conditions, particularly temperature, must be carefully controlled to minimize side reactions.

Deprotection: Following successful fluorination, the protecting groups are removed to yield the final this compound molecule. This is often achieved through acid hydrolysis. snmjournals.org For example, aqueous trifluoroacetic acid can be used to hydrolyze the protecting groups.

| Step | Reagents/Conditions | Purpose |

| Protection | Isopropylidene, Benzylidene | To selectively block reactive hydroxyl groups. |

| Activation | Tosyl chloride, Triflic anhydride | To create a good leaving group at the C-6 position. |

| Fluorination | DAST, Potassium fluoride | To introduce the fluorine atom at C-6. |

| Deprotection | Acid hydrolysis (e.g., TFA) | To remove protecting groups and yield the final product. |

Nucleophilic Fluorination Techniques for (18F)-Labeling

For applications in Positron Emission Tomography (PET), 6-FDG is labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F). The synthesis of [¹⁸F]6-FDG typically employs nucleophilic fluorination. snmjournals.org This method is favored because it starts with accelerator-produced [¹⁸F]fluoride, which is available at a no-carrier-added level, leading to high specific activity. snmjournals.orgfrontiersin.org

The process for [¹⁸F]-labeling involves:

Precursor Preparation: A suitable precursor with a leaving group at the C-6 position is synthesized, similar to the chemical synthesis pathway. An example is 3,5-O-benzylidene-6-deoxy-1,2-O-isopropylidene-6-(4′-methylbenzene)sulfonyloxy-α-d-glucofuranose. snmjournals.org

Radiolabeling: The precursor is reacted with [¹⁸F]fluoride, often in the form of [¹⁸F]potassium fluoride complexed with a phase-transfer catalyst like a cryptand (e.g., Kryptofix 2.2.2). researchgate.net This reaction is a nucleophilic substitution where the leaving group is displaced by the [¹⁸F]fluoride ion.

Purification and Hydrolysis: The resulting protected [¹⁸F]6-FDG is then purified, typically using solid-phase extraction cartridges like C-18 Sep-Pak, and subsequently hydrolyzed with acid to remove the protecting groups. snmjournals.org The final product is neutralized before use. snmjournals.org

Stereochemical Considerations in Synthesis

Maintaining the D-glucose configuration is paramount during the synthesis of 6-FDG. The fluorination at the primary C-6 position does not typically affect the stereocenters of the glucose ring. However, the choice of synthetic route and reaction conditions is critical to prevent unwanted side reactions like rearrangements or eliminations that could alter the stereochemistry. researchgate.net

Conformational analysis of this compound in solution using NMR has shown the existence of a favored rotational isomer where the fluorine at C-6 is antiparallel to the hydrogen at C-5. researchgate.net This stereochemical preference can influence its interaction with biological systems. The stereochemical integrity of the final product is typically confirmed using analytical techniques such as NMR spectroscopy and X-ray crystallography.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical synthesis. For fluorinated sugars, enzymes can be used to catalyze specific steps in the synthetic pathway.

While specific, detailed enzymatic synthesis pathways for this compound are less commonly reported than for other fluorinated sugars, the general principles involve using enzymes that can tolerate the fluorinated substrate. For instance, enzymatic approaches have been successfully used for the synthesis of other fluorinated sugar nucleotides, such as UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose. researchgate.net These methods often employ a cascade of enzymes. A hypothetical enzymatic synthesis of a related compound, UDP-6-deoxy-6-fluoro-D-glucose, would likely involve enzymes such as a kinase to phosphorylate 6-FDG at the C-1 position, followed by a transferase to convert it to the UDP-sugar. biosynth.com Such enzymatic routes are valuable for producing activated sugar donors for glycosylation reactions. researchgate.net

Radiochemical Purity and Characterization for Research Applications

For research applications, especially in PET imaging, the radiochemical purity of [¹⁸F]6-FDG is of utmost importance. Radiochemical purity is defined as the proportion of the total radioactivity that is present in the desired chemical form. unm.edu Impurities can lead to non-specific uptake and affect the accuracy of imaging studies. unm.edu

The characterization and quality control of [¹⁸F]6-FDG involves several analytical techniques:

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a primary method for determining radiochemical purity. It separates the desired radiolabeled compound from any radioactive impurities. The identity of the product is often confirmed by co-eluting it with a non-radioactive standard. mdpi.com

Thin-Layer Chromatography (TLC): Radio-TLC is another common technique used to assess radiochemical purity. It can effectively separate the final product from unreacted [¹⁸F]fluoride. mdpi.comunm.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are used to confirm the chemical structure and purity of the non-radioactive reference standard. abx.de

Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the final radiolabeled product by comparing its mass-to-charge ratio with that of the non-radioactive standard. mdpi.com

For research-grade [¹⁸F]6-FDG, a radiochemical purity of greater than 95% is typically required. mdpi.comabx.de

| Analytical Technique | Purpose | Key Findings |

| Radio-HPLC | Determine radiochemical purity and identity. | Separation of [¹⁸F]6-FDG from impurities; confirmation by co-elution with standard. mdpi.com |

| Radio-TLC | Assess radiochemical purity. | Separation of [¹⁸F]6-FDG from free [¹⁸F]fluoride. mdpi.com |

| NMR Spectroscopy | Structural confirmation of reference standard. | Provides detailed structural information and confirms purity. abx.de |

| Mass Spectrometry | Confirm identity of the radiolabeled product. | Matches the mass of the product with the standard. mdpi.com |

Molecular Interactions and Biochemical Mechanisms of 6 Deoxy 6 Fluoro D Glucose

Glucose Transporter (GLUT) Interactions

Substrate Affinity and Transport Kinetics via GLUTs

6-Deoxy-6-fluoro-D-glucose is recognized and transported by facilitative glucose transporters (GLUTs). nih.gov Studies have demonstrated that 6FDG competes with glucose for transport, indicating that it binds to the same transport proteins. nih.govdntb.gov.ua The transport of 6FDG can be inhibited by cytochalasin B, a known inhibitor of GLUTs, further confirming its interaction with these transporters. nih.govphysiology.orgnih.gov Lacking the hydroxyl group at the 6th position, 6FDG cannot be phosphorylated, a feature that distinguishes it from other glucose analogs like 2-deoxy-2-[18F]fluoro-D-glucose (FDG). nih.govphysiology.orgsnmjournals.org This lack of phosphorylation allows it to be used specifically for measuring glucose transport. turkupetcentre.net

Differential Transport by GLUT1 and GLUT4

The transport of this compound is mediated by different GLUT isoforms, including GLUT1 and GLUT4. nih.govphysiology.orgphysiology.org In cell lines expressing only GLUT1, such as Clone 9 cells, 6FDG uptake is stimulated by metabolic inhibitors like azide (B81097). nih.govphysiology.org In cells expressing both GLUT1 and GLUT4, such as 3T3-L1 adipocytes, 6FDG uptake is responsive to insulin (B600854). nih.govphysiology.orgphysiology.org This indicates that 6FDG is a substrate for both the ubiquitously expressed GLUT1 and the insulin-sensitive GLUT4 transporter. snmjournals.org

Insulin-Stimulated Uptake Mechanisms

A key aspect of this compound's biochemical behavior is its responsiveness to insulin. nih.govphysiology.orgdntb.gov.ua In insulin-sensitive tissues like adipose tissue and skeletal muscle, insulin stimulates the uptake of 6FDG. nih.govabx.de For instance, in 3T3-L1 adipocytes, insulin has been shown to stimulate 6FDG uptake by 1.6-fold. nih.govphysiology.orgphysiology.org This insulin-stimulated uptake is consistent with the translocation of GLUT4 transporters to the plasma membrane, a primary mechanism by which insulin facilitates glucose entry into cells. snmjournals.org The observed increase in intracellular 6FDG concentration following insulin stimulation supports its use as a marker for insulin-responsive glucose transport. snmjournals.org

Sodium-Glucose Co-transporter (SGLT) Interactions

Transport Efficacy by SGLTs

In addition to GLUTs, this compound is also transported by sodium-glucose co-transporters (SGLTs). nih.govphysiology.orgsnmjournals.org Evidence suggests that 6FDG is a better substrate for SGLTs than other glucose analogs like 3-O-methyl-D-glucose (3OMG). nih.gov The active transport of 6FDG by SGLTs has been demonstrated in the intestine and kidneys. nih.govdntb.gov.uasnmjournals.org The hydroxyl group at the C-2 position is crucial for binding and transport by SGLT1 and SGLT2, and since 6FDG retains this group, it can be effectively transported. google.com

Role in Renal Reabsorption and Excretion Profiles

The interaction of this compound with SGLTs plays a significant role in its renal handling. Unlike 2-FDG, which is poorly reabsorbed by the kidneys and largely excreted in the urine, 6FDG is actively reabsorbed in the renal tubules. nih.govphysiology.orgsnmjournals.org In vivo studies in rats have shown minimal excretion of radioactively labeled 6FDG into the urinary bladder under normal conditions. nih.govphysiology.org However, when SGLT function is inhibited by phlorizin, the excretion of 6FDG increases significantly. nih.govphysiology.org This indicates that SGLTs are responsible for the efficient reabsorption of 6FDG from the glomerular filtrate, preventing its loss in the urine. nih.govsnmjournals.org The low urinary excretion of 6FDG, less than 8% of the injected dose within 24 hours, further supports its efficient reabsorption by renal SGLTs. nih.gov In contrast, about 50% of an administered dose of 3OMG is excreted in the urine within 5 hours. nih.gov

Metabolic Fate and Non-Phosphorylation Pathways

Lack of Phosphorylation by Hexokinase at C6 Position

This compound (6-FDG) is a glucose analog where the hydroxyl group at the 6th carbon position is replaced by a fluorine atom. This structural modification is critical to its metabolic fate. Unlike its counterpart, 2-deoxy-2-fluoro-D-glucose (FDG), which is readily phosphorylated by hexokinase to form FDG-6-phosphate, 6-FDG is not a substrate for phosphorylation by this enzyme. physiology.orgnih.gov The hydroxyl group at the C6 position of glucose is essential for the enzymatic action of hexokinase, which catalyzes the transfer of a phosphate (B84403) group from ATP to this position. rsc.org The absence of this hydroxyl group in 6-FDG prevents its phosphorylation. physiology.orgnih.gov

Studies have demonstrated that while 6-FDG can be transported into cells via glucose transporters, it does not undergo the initial step of glycolysis, which is phosphorylation. physiology.orgnih.govturkupetcentre.net This characteristic distinguishes it from other glucose analogs like FDG, which are trapped intracellularly upon phosphorylation. frontiersin.org The inability of hexokinase to act on 6-FDG is a key determinant of its subsequent metabolic pathway and its applications in biomedical imaging.

Implications for Intracellular Trapping and Accumulation

The lack of phosphorylation of this compound has significant implications for its intracellular retention. Unlike phosphorylated sugars, which are charged and cannot easily cross the cell membrane, 6-FDG remains unphosphorylated and is therefore not effectively trapped within the cell. physiology.orgnih.gov This is in stark contrast to 2-deoxy-2-fluoro-D-glucose (FDG), which, upon phosphorylation to FDG-6-phosphate, is metabolically trapped inside cells. frontiersin.orgwikipedia.org This intracellular trapping is a key principle behind the use of FDG in positron emission tomography (PET) to visualize areas of high glucose uptake. wikipedia.org

Because 6-FDG is not phosphorylated, its intracellular concentration tends to equilibrate with the extracellular concentration, and it can be transported back out of the cell. physiology.orgnih.gov This leads to a different pattern of distribution in the body compared to FDG. In PET imaging studies using radiolabeled 6-FDG (¹⁸F-6-FDG), the tracer is distributed in the body's water and does not show the progressive accumulation in tissues with high glucose metabolism, such as the brain and heart, that is characteristic of ¹⁸F-FDG. physiology.orgnih.gov Instead, ¹⁸F-6-FDG reaches a relatively constant level in these organs over time. physiology.orgnih.gov Furthermore, unlike ¹⁸F-FDG, which is largely retained, ¹⁸F-6-FDG that is not taken up by tissues is not significantly excreted into the urinary bladder unless active renal transport is inhibited. physiology.orgnih.gov

Absence of Further Glycolytic Metabolism

Since this compound is not phosphorylated by hexokinase, it cannot enter the glycolytic pathway. physiology.orgnih.govfrontiersin.org Glycolysis is a series of enzymatic reactions that break down glucose to produce energy in the form of ATP. The initial and committing step of this pathway is the phosphorylation of glucose to glucose-6-phosphate. wikipedia.org As 6-FDG bypasses this crucial step, it is not subject to the subsequent enzymatic conversions of glycolysis.

This metabolic inertia means that 6-FDG does not serve as a fuel source for the cell in the same way as glucose. Its primary interaction with the metabolic machinery is its transport into the cell, after which it does not proceed down the main energy-producing pathway. This property makes it a useful tool for studying glucose transport independently of glucose metabolism. physiology.orgnih.govturkupetcentre.net

Enzyme Inhibition and Allosteric Modulation

Inhibition of Glycolytic Enzymes (e.g., Hexokinase II)

While this compound itself is not a substrate for phosphorylation by hexokinase, there is evidence to suggest that it can act as an inhibitor of this enzyme. nih.gov Hexokinase II, an isoform of hexokinase that is prominently expressed in insulin-sensitive tissues and many cancer cells, is a key regulator of glucose metabolism. nih.govtandfonline.com The accumulation of the product of hexokinase, glucose-6-phosphate, provides feedback inhibition to the enzyme. frontiersin.org In the case of glucose analogs like 2-deoxy-D-glucose (2-DG), its phosphorylated form, 2-DG-6-phosphate, is a potent inhibitor of hexokinase. mdpi.compnas.orgmdpi.com

Although 6-FDG is not phosphorylated, studies have shown that it can compete with glucose for transport into cells. physiology.org This competition can indirectly affect the activity of hexokinase by reducing the intracellular concentration of glucose available for phosphorylation. While direct inhibitory effects of 6-FDG on hexokinase have been explored, the primary mechanism by which it impacts glycolysis is through competition for transport.

Impact on Carbohydrate Metabolism and Cellular Energetics

In cells that are highly dependent on glucose for their energy needs, such as certain cancer cells, a reduction in glucose uptake can have significant consequences for cellular energetics. biosynth.comacs.org By limiting the availability of the primary fuel for glycolysis, 6-FDG can indirectly lead to a decrease in the production of ATP, the main energy currency of the cell. This effect is particularly relevant in the context of tumors that exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. acs.org However, because 6-FDG is not trapped intracellularly, its inhibitory effects are dependent on its continuous presence in the extracellular environment.

Applications in Cellular and Organismal Biology Research

In Vitro Cellular Studies

Assessment of Glucose Transport in Cell Lines (e.g., 3T3-L1 Adipocytes, Clone 9 Cells)

6-FDG has been instrumental in evaluating glucose transport in various cell lines. In 3T3-L1 adipocytes, which express both GLUT1 and GLUT4 transporters, insulin (B600854) was found to stimulate the uptake of 6-FDG by 1.6-fold. nih.govphysiology.orgresearchgate.netdntb.gov.ua Similarly, in Clone 9 cells, which primarily utilize the GLUT1 transporter, the chemical agent azide (B81097) stimulated 6-FDG uptake by 3.7-fold. nih.govphysiology.orgresearchgate.netdntb.gov.ua These stimulated uptakes were comparable to those observed with 3-O-methyl-D-glucose (3OMG), a commonly used compound in transport assays, and were inhibited by cytochalasin B, a known inhibitor of glucose transporters. nih.govphysiology.orgdntb.gov.ua

Interactive Table: Stimulation of 6-FDG Uptake in Cell Lines

| Cell Line | Transporter(s) | Stimulant | Fold Increase in 6-FDG Uptake | Inhibitor |

|---|---|---|---|---|

| 3T3-L1 Adipocytes | GLUT1, GLUT4 | Insulin | 1.6 | Cytochalasin B |

| Clone 9 Cells | GLUT1 | Azide | 3.7 | Cytochalasin B |

Studies on Membrane Transport Mechanisms

The study of fluorinated carbohydrates like 6-FDG has proven valuable in understanding membrane transport mechanisms. mdpi.com Research has shown that 6-FDG is actively transported by glucose transporters (GLUTs), with a particular affinity for GLUT1 and GLUT4 in cell types like adipocytes. Because it is transported but not phosphorylated, it allows for the specific investigation of the transport step in glucose utilization. nih.govphysiology.orgdntb.gov.ua This characteristic makes it a useful probe for exploring the kinetics and specificity of various glucose transporter isoforms.

Investigations into Apoptosis Induction in Specific Cell Types (e.g., MCF7 cells)

Studies have indicated that 6-Deoxy-6-fluoro-D-glucose can induce apoptosis in certain cancer cell lines. Specifically, in MCF7 breast cancer cells, 6-FDG has been shown to trigger apoptosis by inhibiting GLUT1, the enzyme that limits the rate of glycolysis. biosynth.com The inhibition of glycolysis by competing with glucose for transport and phosphorylation is a key mechanism. While 6-FDG can be a substrate for hexokinase, the absence of a hydroxyl group at the C-6 position prevents its further metabolism, leading to an accumulation of the unphosphorylated form within the cell and subsequent metabolic disruption.

Use as a Competitive Inhibitor in Enzyme Assays

This compound, which is not phosphorylated by yeast hexokinase, acts as a competitive inhibitor of this enzyme with a reported Ki of 12 mM. scispace.com This inhibitory action is a result of its ability to bind to the active site of the enzyme, thereby competing with the natural substrate, D-glucose. This property allows researchers to study the binding requirements and kinetics of hexokinase and other related enzymes.

Real-time Glucose Transport Measurement in Glial Cells

While direct studies using 6-FDG for real-time glucose transport measurement in glial cells are not extensively documented in the provided results, the use of a similar fluorescent glucose analog, 6-NBDG (6-deoxy-N-(7-nitrobenz-2-oxa-l,3-diazol-4-yl)-aminoglucose), highlights the potential for such applications. 6-NBDG has been successfully used to measure glucose transport in glial cells in real-time using confocal microscopy. mdpi.com This technique offers a significant advantage over isotopic methods by providing much finer temporal resolution, which is crucial for studying cells with rapid metabolic changes, such as those in brain tissue. mdpi.com

In Vivo Animal Models

The application of radiolabeled 6-FDG, specifically 6-[¹⁸F]FDG, in positron emission tomography (PET) has enabled the noninvasive imaging of glucose transport in living animals. nih.govnih.gov In vivo studies in rats have demonstrated that 6-[¹⁸F]FDG is a valid tracer for glucose transport. nih.govnih.gov Unlike 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which is phosphorylated and trapped in cells, 6-[¹⁸F]FDG is transported but not significantly metabolized. nih.gov

Research in rodent models has shown that the uptake of 6-[¹⁸F]FDG in skeletal muscle is responsive to insulin stimulation, a key characteristic of glucose transport. nih.govrsc.org Under hyperinsulinemic conditions, the concentration of radioactivity in skeletal muscle was observed to be higher than at baseline. nih.gov Furthermore, studies have shown that 6-[¹⁸F]FDG is actively reabsorbed by the kidneys, as evidenced by the lack of significant urinary excretion unless an inhibitor of active renal transport, such as phlorizin, is administered. nih.govphysiology.org This indicates that 6-FDG is handled by sodium-glucose cotransporters (SGLTs) in the kidney. nih.gov The distribution of 6-[¹⁸F]FDG in tissues like the brain, liver, and heart reaches a steady state, consistent with its distribution in the body's water space without significant metabolic alteration. nih.govphysiology.orgdntb.gov.ua

Non-Invasive Imaging of Glucose Transport in Skeletal Muscle

[¹⁸F]6-FDG has been successfully developed as a tracer for the non-invasive imaging of glucose transport in vivo using Positron Emission Tomography (PET). snmjournals.org A primary application and validation of this tracer has been in the study of skeletal muscle, a key tissue for glucose homeostasis.

Research has demonstrated that the uptake of [¹⁸F]6-FDG in skeletal muscle is responsive to insulin. mdpi.comavma.org In studies using rat models under glucose clamp conditions, insulin stimulation was shown to increase the concentration of the tracer in skeletal muscle by more than double compared to the basal state. mdpi.com This finding is crucial as it aligns with the known physiological action of insulin, which promotes the translocation of GLUT4 transporters to the cell surface, thereby increasing glucose transport capacity. rsc.org The ability of [¹⁸F]6-FDG to reflect this insulin-mediated change validates its use as a tracer specifically for glucose transport, distinct from glucose metabolism as a whole. snmjournals.orgmdpi.com Because it is transported but not phosphorylated, [¹⁸F]6-FDG can be used to estimate the rate of glucose transport, and when used in conjunction with [¹⁸F]2-FDG (which is trapped by phosphorylation), it allows for the individual estimation of both the transport and phosphorylation steps. mdpi.com

Table 1: Effect of Insulin on [¹⁸F]6-FDG Uptake in Rat Skeletal Muscle

| Condition | Observation | Implication for Glucose Transport |

| Baseline (Euglycemic) | Lower concentration of [¹⁸F]6-FDG in skeletal muscle. | Represents basal glucose transport rate. |

| Hyperinsulinemia | Radioactivity concentration in skeletal muscle more than doubled. mdpi.com | Demonstrates insulin-stimulated increase in glucose transport. |

Biodistribution and Pharmacokinetic Profiles in Rodent Models

The distribution and metabolic fate of [¹⁸F]6-FDG have been characterized in rodent models to establish its properties as a transport tracer. nih.govradiologykey.com Following administration in rats, [¹⁸F]6-FDG distributes throughout the body's water, with radioactivity concentrations in the brain, liver, and heart reaching a stable level over the typical duration of a PET scan. nih.govradiologykey.com This kinetic profile is consistent with a tracer that is not metabolically trapped within these organs. nih.gov

Analysis of potential metabolites confirms that [¹⁸F]6-FDG remains largely intact and is not significantly phosphorylated over the time scale relevant for PET imaging. snmjournals.org Studies have found negligible metabolism of the tracer in several tissues. mdpi.comavma.org

A key pharmacokinetic feature of [¹⁸F]6-FDG is its renal handling. Unlike [¹⁸F]2-FDG, which is readily excreted into the bladder, there is very little urinary excretion of [¹⁸F]6-FDG under normal conditions. nih.govradiologykey.com Significant excretion is observed only when an inhibitor of the sodium-dependent glucose cotransporters (SGLTs), such as phlorizin, is administered. rsc.orgnih.gov This indicates that [¹⁸F]6-FDG is efficiently reabsorbed by SGLTs in the kidneys, a property it shares with glucose itself. rsc.org

Table 2: Biodistribution of a Fructose Analog, [¹⁸F]6-FDF, in EMT-6 Tumor-Bearing Mice (% Injected Dose/Gram)

| Organ | 5 min post-injection | 30 min post-injection | 120 min post-injection |

| Kidney | 12.3% | - | - |

| Tumor | 3.7% | 3.5% | 1.8% |

| Blood | - | - | 1.5% |

| Muscle | - | - | 0.9% |

| Data derived from ex vivo biodistribution studies in mice. nih.gov |

Comparative Transport Studies with Other Glucose Analogs

The utility of 6-FDG is best understood in comparison to other commonly used glucose analogs, primarily [¹⁸F]2-fluoro-2-deoxy-D-glucose ([¹⁸F]2-FDG) and 3-O-methylglucose (3OMG). nih.govrsc.org

Comparison with [¹⁸F]2-FDG: The fundamental difference lies in their metabolic fate. While both are transported into the cell via glucose transporters (GLUTs), [¹⁸F]2-FDG is phosphorylated by hexokinase and trapped intracellularly, reflecting the sum of transport and phosphorylation. mdpi.com In contrast, 6-FDG is not a substrate for phosphorylation due to the modification at the C-6 position, meaning it isolates the transport step for measurement. mdpi.comradiologykey.com This makes [¹⁸F]6-FDG particularly useful for studying conditions where transport itself is the variable of interest. For instance, in response to hyperglycemia, the time-activity curves for [¹⁸F]6-FDG in skeletal muscle are distinctly different from those under normal glucose levels, an effect not as clearly observed with [¹⁸F]2-FDG. rsc.org Furthermore, [¹⁸F]6-FDG is proficiently transported by both GLUTs and SGLTs, whereas [¹⁸F]2-FDG is poorly transported by SGLTs. rsc.org

Comparison with 3-O-methylglucose (3OMG): 3OMG is another well-established glucose analog that is transported but not metabolized. thno.org Studies in cell culture have shown that 6-FDG and 3OMG behave similarly in response to stimuli like insulin. nih.govradiologykey.com For example, insulin stimulated the uptake of 6-FDG 1.6-fold in 3T3-L1 adipocytes, a result similar to that observed with 3OMG. nih.govradiologykey.com The insulin-induced increase in skeletal muscle concentration of [¹⁸F]6-FDG in vivo is also analogous to that reported for [¹¹C]3OMG. snmjournals.org The primary advantage of [¹⁸F]6-FDG over the carbon-11 (B1219553) labeled [¹¹C]3OMG is the longer half-life of the ¹⁸F isotope (approximately 110 minutes) compared to ¹¹C (about 20 minutes), which allows for longer imaging times and is a significant logistical advantage for clinical use. snmjournals.orgthno.org

Table 3: Comparison of Glucose Analogs

| Feature | This compound (6-FDG) | 2-Deoxy-2-fluoro-D-glucose (2-FDG) | 3-O-methylglucose (3OMG) |

| Cellular Transport | Yes | Yes | Yes |

| Phosphorylation | No. mdpi.comradiologykey.com | Yes. mdpi.com | No (or very slow). thno.org |

| Primary Measurement | Glucose Transport. mdpi.com | Glucose Transport & Phosphorylation (Metabolism). | Glucose Transport/Distribution Volume. thno.org |

| Key Transporters | GLUTs and SGLTs. rsc.org | Primarily GLUTs. rsc.org | GLUTs and SGLTs. thno.org |

| Primary Advantage | Isolates transport step; Longer half-life than ¹¹C-analogs. snmjournals.orgmdpi.com | Widely established for metabolic imaging. | Well-validated non-metabolized tracer. |

Role As a Biochemical Probe in Advanced Research Techniques

Positron Emission Tomography (PET) Tracers

The use of radiolabeled glucose analogs in PET imaging has revolutionized the study of glucose metabolism in vivo. While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is the most common PET tracer for measuring glucose utilization, its mechanism involves both cellular transport and subsequent phosphorylation, which traps it within the cell. snmjournals.orgopenmedscience.com This metabolic trapping makes it difficult to isolate and quantify the glucose transport step alone. snmjournals.org

To address this limitation, researchers developed and validated [¹⁸F]-6-Deoxy-6-fluoro-D-glucose ([¹⁸F]6FDG) as a specific tracer for glucose transport. snmjournals.orgphysiology.org The key feature of 6FDG is the substitution of the hydroxyl group at the 6th position with fluorine. nih.gov This modification prevents the molecule from being phosphorylated by hexokinase once it enters the cell. physiology.orgnih.gov Therefore, [¹⁸F]6FDG is transported into cells by glucose transporters (GLUTs) but is not metabolically trapped, allowing for the direct and noninvasive measurement of glucose transport rates. snmjournals.orgphysiology.org

The validation of [¹⁸F]6FDG involved several key findings. Studies have shown that it competes with glucose for transport and is actively transported. nih.gov Research in 3T3-L1 adipocytes and Clone 9 cells demonstrated that [¹⁸F]6FDG uptake is stimulated by insulin (B600854) and azide (B81097), respectively, and inhibited by cytochalasin B, which is consistent with transport via GLUT1 and GLUT4 transporters. nih.gov Furthermore, in vivo PET studies in rats confirmed that [¹⁸F]6FDG behaves as a valid tracer for glucose transport. snmjournals.orgnih.gov The synthesis of [¹⁸F]6FDG has been optimized, with methods developed to produce it with high radiochemical purity in a relatively short time. researchgate.netabx.de

Differentiation from (¹⁸F)-2-FDG in PET Imaging

The primary distinction between [¹⁸F]6FDG and [¹⁸F]FDG lies in their intracellular fate, which leads to different applications and interpretations of PET imaging data.

[¹⁸F]6FDG: In contrast, [¹⁸F]6FDG lacks the C-6 hydroxyl group necessary for phosphorylation. physiology.orgnih.gov It is transported across the cell membrane by GLUTs but is not phosphorylated and therefore not trapped. snmjournals.org This means its distribution reflects the process of membrane transport and its subsequent distribution in body water without significant intracellular accumulation. physiology.orgnih.gov

This fundamental difference is evident in their biodistribution during PET scans. With [¹⁸F]FDG, there is progressive accumulation in tissues with high glucose uptake like the brain and heart, and significant excretion of radioactivity into the urinary bladder. physiology.orgnih.gov Conversely, PET imaging with [¹⁸F]6FDG shows that radioactivity in the brain, liver, and heart reaches a steady level, consistent with the tracer distributing in body water without metabolic trapping. physiology.orgnih.gov Notably, there is minimal excretion of [¹⁸F]6FDG into the bladder unless an inhibitor of renal transport is administered, indicating it is actively reabsorbed by the kidneys, unlike [¹⁸F]FDG. nih.gov

Applications in Visualizing and Monitoring Glucose Metabolism in Tissues

A key application is in the study of insulin-stimulated glucose transport in skeletal muscle. snmjournals.org PET studies using [¹⁸F]6FDG have successfully demonstrated that its uptake in skeletal muscle is sensitive to insulin stimulation. snmjournals.orgnih.gov In studies on rats under glucose clamp conditions, imaging showed a significantly higher concentration of radioactivity in skeletal muscle during hyperinsulinemia compared to baseline conditions. snmjournals.org This responsiveness validates its use for investigating insulin sensitivity and resistance in vivo, a critical aspect of diabetes research. snmjournals.orgnih.gov By isolating the transport step, [¹⁸F]6FDG allows researchers to assess the function of glucose transporters in tissues like muscle and adipose tissue under various physiological stimuli. nih.govnih.gov

The ability to visualize transport distinctly from metabolism also allows for the assessment of glucose transport in tissues rich in either GLUTs or the sodium-glucose cotransporters (SGLTs) found in the intestine and kidneys. nih.govnih.gov

Quantification of Glucose Transport Rates in Physiological and Pathological States

A major advantage of [¹⁸F]6FDG is its utility for the noninvasive quantification of glucose transport rates using kinetic imaging with PET. physiology.orgnih.gov Because the tracer is not metabolized, its kinetics are simpler to model than those of [¹⁸F]FDG, allowing for a more direct estimation of transport parameters. snmjournals.org

Research has provided quantitative data on the responsiveness of [¹⁸F]6FDG uptake to physiological stimuli. For instance, one study found that insulin stimulated 6FDG uptake 1.6-fold in 3T3-L1 adipocytes. nih.gov In another study involving PET scans in rats, the uptake of [¹⁸F]6FDG in skeletal muscle was shown to increase in an insulin-dose-dependent manner. snmjournals.org These studies underscore the tracer's ability to quantify changes in glucose transport rates in different physiological and pathological states, such as comparing insulin-sensitive to insulin-resistant conditions. snmjournals.orgnih.govnih.gov

| Cell/Tissue Type | Stimulus | Fold Increase in Uptake | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | Insulin | 1.6-fold | nih.gov |

| Rat Skeletal Muscle | Hyperinsulinemia | Significantly Higher Radioactivity vs. Baseline | snmjournals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Beyond its use as a radiotracer, the stable isotope version of the compound, 6-Deoxy-6-fluoro-D-glucose containing ¹⁹F, serves as a valuable probe in NMR spectroscopy.

(¹⁹F) NMR Applications in Studying Sugar-Lectin Interactions

The fluorine-19 (¹⁹F) nucleus has favorable properties for NMR, including high sensitivity and a wide chemical shift range, which makes it an excellent probe for studying molecular interactions. mdpi.comcsic.es In the context of glycobiology, ¹⁹F NMR is used to investigate the binding of fluorinated carbohydrates to lectins, which are proteins that specifically recognize and bind to sugar moieties. mdpi.comcsic.esresearchgate.net

Sensitivity Enhancement in Binding Event Detection

The incorporation of a fluorine atom at the C-6 position of D-glucose to form this compound provides a powerful tool for studying molecular interactions with enhanced sensitivity, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com The fluorine-19 (¹⁹F) nucleus is an excellent probe for such studies due to its 100% natural abundance, high sensitivity, and a large chemical shift range that is highly responsive to changes in the local chemical environment. beilstein-journals.org

In the context of binding event detection, fluorinated carbohydrates like this compound offer significant advantages. The absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the fluorinated probe. rsc.org This has been particularly useful in investigating sugar-protein interactions. For example, ¹⁹F NMR has been successfully applied to study the binding of fluorinated glucose derivatives to lectins, such as Concanavalin A. mdpi.com Techniques like Saturation Transfer Difference (STD) NMR, when applied to the ¹⁹F nucleus (¹⁹F-STD NMR), have demonstrated enhanced sensitivity in detecting these binding events. mdpi.com

The sensitivity of the ¹⁹F nucleus to its environment can provide detailed information not only on binding affinity but also on the conformational changes that occur upon binding. Changes in the ¹⁹F chemical shift, signal intensity, and relaxation rates can be monitored to characterize the binding interface and kinetics. A notable strategy involves using a library of monofluorinated sugars to screen for binding against a target protein. The significant differences in the transverse relaxation times (T₂) between bound and unbound ligands allow for the rapid identification of binders from a complex mixture. acs.org This T₂-filtering method, observed through ¹⁹F NMR, is a robust approach for efficiently identifying and studying the interactions of a library of fluorinated sugars with a given receptor. acs.orgcore.ac.uk

Fluorescent Tagging for Glucose Bioprobes

While this compound is a valuable probe for NMR studies, the field of glucose transport and metabolism has also greatly benefited from the development of fluorescently tagged glucose analogs. A key example, distinct from this compound, is 6-NBDG, which incorporates a fluorescent group to enable visualization by microscopy and quantification by fluorescence-based assays.

Development of 6-NBDG and its Utility as a Glucose Tracer

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose, commonly known as 6-NBDG, was a pioneering fluorescent glucose analog developed to probe the activity of glucose transport systems. mdpi.com It was designed by attaching the environmentally sensitive fluorophore 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) to the C-6 position of a deoxyglucose molecule. mdpi.com This modification creates a molecule that can be transported into cells via glucose transporters (GLUTs) but, because of the alteration at the C-6 position, it is not a substrate for hexokinase and therefore cannot be phosphorylated and enter the glycolytic pathway. mdpi.comresearchgate.net

This characteristic as a non-hydrolyzable glucose analog makes 6-NBDG an excellent tracer for studying the glucose transport step in isolation. caymanchem.com Once it enters the cell, it accumulates, and its fluorescence can be measured to provide a real-time assessment of glucose uptake. mdpi.com This allows researchers to investigate the dynamics of glucose transport in living cells and tissues under various physiological and pathological states. The utility of 6-NBDG was initially demonstrated in human red blood cells, where its uptake was shown to be competitively inhibited by D-glucose, confirming that it utilizes the same transport machinery as natural glucose. mdpi.com

| Property | Description |

| Compound Name | 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (6-NBDG) |

| Type | Fluorescent Glucose Analog |

| Mechanism | Transported by Glucose Transporters (GLUTs) |

| Metabolism | Non-hydrolyzable; not phosphorylated by hexokinase. mdpi.comresearchgate.net |

| Utility | Real-time monitoring of glucose transport in living cells. |

| Fluorescence | Excitation/Emission maxima of ~465/535 nm. caymanchem.comcaymanchem.com |

Applications in Monitoring Glucose Uptake in Blood Cells and Tumor Cells

The ability of 6-NBDG to act as a tracer for glucose transport has led to its application in various cell types, including blood cells and cancer cells. Early studies validated its use in human red blood cells, establishing it as a tool to investigate GLUT1-mediated transport. mdpi.com More recent research has continued to employ 6-NBDG to quantify glucose uptake in different blood cell populations, such as plasma cells, using techniques like flow cytometry. researchgate.net

In cancer research, 6-NBDG is particularly valuable for studying the Warburg effect, a phenomenon where cancer cells exhibit a high rate of glycolysis and glucose uptake to fuel their rapid proliferation. By using 6-NBDG, researchers can visualize and quantify this elevated glucose uptake in tumor cells. This provides a method to understand the metabolic phenotype of different cancers and to evaluate the efficacy of potential therapeutic agents that target glucose metabolism. For instance, 6-NBDG has been used in microwell arrays for the rapid assessment of drug responses in cancer cells by measuring changes in their glucose uptake.

Imaging Brain Cell Metabolism and Neuronal/Astrocytic Studies

6-NBDG has emerged as a crucial tool in neuroscience for dissecting the complex metabolic relationship between different brain cell types, particularly neurons and astrocytes. Glucose is the primary energy substrate for the brain, and understanding its cellular distribution is key to interpreting functional brain imaging signals. nih.gov Fluorescent techniques using probes like 6-NBDG offer superior temporal resolution compared to traditional isotopic methods, allowing for the study of rapid metabolic changes in brain tissue. mdpi.com

Using two-photon microscopy, researchers have employed 6-NBDG to image glucose uptake in the intact brains of living animals. nih.gov These studies have provided direct evidence of the cellular fate of glucose during brain activity. It was observed that under resting conditions, both astrocytes and neurons take up 6-NBDG. nih.gov However, during periods of intense neuronal activity, such as that induced by sensory stimulation, astrocytes rapidly increase their rate of glucose uptake, while the rate in neurons remains relatively unchanged. nih.gov This finding supports the astrocyte-neuron lactate (B86563) shuttle hypothesis, which posits that astrocytes take up glucose from the bloodstream, metabolize it to lactate, and then shuttle the lactate to neurons as an energy source.

Studies in cerebellar and hippocampal slices have also shown that glucose transport and metabolism are faster in glial cells (Bergmann glia and astrocytes) than in neurons. frontiersin.org The use of 6-NBDG has been kinetically validated as a probe for GLUT1, the primary glucose transporter in astrocytes, further solidifying its role in these specialized studies. caymanchem.comfrontiersin.org

| Research Area | Key Findings with 6-NBDG | Relevant Cell Types |

| Blood Cell Studies | Quantified GLUT1 activity and glucose uptake. researchgate.net | Red Blood Cells, Plasma Cells |

| Cancer Research | Visualized and quantified the Warburg effect (high glucose uptake). | Various Tumor Cells |

| Neuroscience | Revealed preferential glucose uptake by astrocytes during neuronal activation. nih.govunil.ch | Neurons, Astrocytes, Bergmann Glia |

| Metabolic Studies | Enabled real-time monitoring of glucose transport without metabolic breakdown. mdpi.com | Adipocytes, Myotubes, Monocytes |

Mechanistic Insights into Cellular and Organismal Responses

Impact on Insulin (B600854) Sensitivity and Glucose Homeostasis

6-Deoxy-6-fluoro-D-glucose (6-FDG) serves as a valuable tracer for studying glucose transport, exhibiting responsiveness to insulin. physiology.orgnih.gov Unlike glucose, 6-FDG lacks a hydroxyl group at the 6th position, which prevents it from being phosphorylated after entering the cell. physiology.orgnih.gov This characteristic allows for the specific measurement of glucose transport activity.

Studies have demonstrated that insulin stimulates the uptake of 6-FDG in various cell types. In 3T3-L1 adipocytes, which express both GLUT1 and GLUT4 glucose transporters, insulin was found to stimulate 6-FDG uptake by 1.6-fold. physiology.orgnih.govresearchgate.net The uptake of 6-FDG, similar to the commonly used glucose analog 3-O-methyl-D-glucose (3OMG), is inhibited by cytochalasin B, a known inhibitor of glucose transporters. physiology.orgnih.govresearchgate.net

In vivo studies using positron emission tomography (PET) with radiolabeled 6-FDG (¹⁸F-6FDG) have further substantiated its insulin sensitivity. researchgate.netnih.govnih.gov In rat models under hyperinsulinemic-euglycemic clamp conditions, the concentration of ¹⁸F-6FDG in skeletal muscle was significantly higher in the presence of insulin compared to baseline levels. researchgate.netnih.gov This demonstrates that the uptake of this non-phosphorylated glucose tracer is responsive to insulin stimulation in living organisms. researchgate.netnih.gov The transport of 6-FDG is mediated by the same glucose transporters (GLUTs) as glucose, although with different affinities. nih.gov

Table 1: Insulin-Stimulated Uptake of this compound in Different Cell Lines

| Cell Line | Glucose Transporters Expressed | Fold Stimulation by Insulin | Reference |

|---|---|---|---|

| 3T3-L1 adipocytes | GLUT1 and GLUT4 | 1.6 | physiology.orgnih.gov |

| Clone 9 cells | GLUT1 | Not insulin-responsive | physiology.orgnih.gov |

The ability of 6-FDG to trace insulin-stimulated glucose transport makes it a relevant tool for investigating conditions characterized by impaired glucose homeostasis, such as insulin resistance and diabetes. physiology.org An important physiological sign of insulin-resistant states and diabetes is a decrease in the transport of glucose stimulated by insulin. nih.gov

Research utilizing a dexamethasone-induced insulin-resistant rat model demonstrated the utility of 6-FDG in quantifying alterations in glucose transport. nih.gov In this model, PET scans revealed that insulin-stimulated uptake of 6-FDG in skeletal muscle was lower in the insulin-resistant rats compared to control rats receiving insulin. nih.gov This finding aligns with the known pathophysiology of insulin resistance, where target tissues exhibit a diminished response to insulin, leading to reduced glucose uptake.

A study using another glucose analog, [¹²⁵I]-6-deoxy-6-iodo-D-glucose, also highlighted the potential of such tracers in assessing insulin sensitivity and detecting defects in glucose transport in diabetic mice. physiology.orgphysiology.org Although 6-deoxy-6-iodo-D-glucose does not require insulin for uptake, it can help in understanding the role of insulin resistance in diabetes. chemsynlab.com The responsiveness of 6-FDG to insulin provides a means to non-invasively monitor changes in glucose transport efficiency, offering insights into the progression of insulin resistance and the efficacy of potential therapeutic interventions. nih.gov

Modulation of Insulin-Stimulated Glucose Uptake

Interaction with Cellular Signaling Pathways

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. thno.org Disruption of these processes can lead to an accumulation of misfolded proteins, a condition known as ER stress, which in turn activates the unfolded protein response (UPR). thno.orgnih.gov While direct studies on this compound are limited in this context, research on its analog, 2-deoxy-D-glucose (2-DG), provides significant insights.

2-DG is known to induce ER stress by interfering with N-linked glycosylation, a crucial step in protein maturation that occurs within the ER. nih.govscientificlabs.co.uksigmaaldrich.com This interference leads to the accumulation of improperly folded proteins, triggering the UPR. nih.gov The UPR involves three main signaling pathways mediated by PERK, IRE1α, and ATF6, which aim to restore ER homeostasis by reducing the protein load and increasing the folding capacity. thno.orgnih.gov In some cancer cells, 2-DG has been shown to induce ER stress under normal oxygen conditions. nih.gov Furthermore, the accumulation of glucose-6-phosphate (G6P), a product of glucose phosphorylation, has been linked to the activation of mTOR and subsequent ER stress in cardiac cells under high workload. ahajournals.org

N-linked glycosylation is a vital cellular process involving the attachment of oligosaccharide chains to asparagine residues of proteins. This process is essential for proper protein folding, stability, and function. nih.gov Fluorinated sugar analogs, including 6-deoxy-6-fluoro-D-N-acetylglucosamine, are known to inhibit the biosynthesis of glycoproteins. nih.gov

The glucose analog 2-deoxy-D-glucose (2-DG) has been shown to halt N-linked glycosylation by acting as a substitute for mannose, a key sugar in the synthesis of the core oligosaccharide chain. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This disruption in glycosylation is a primary mechanism through which 2-DG induces ER stress. nih.gov The efficacy of this inhibition can depend on the cellular environment; under aerobic conditions, 2-DG tends to interrupt protein glycosylation, leading to ER stress. mdpi.com The addition of mannose can reverse the ER stress induced by 2-DG, highlighting the specific interference with mannose-dependent glycosylation pathways. thno.orgnih.gov

Induction of Endoplasmic Reticulum Stress

Differential Effects on Cellular Respiration and Fermentation

This compound exhibits differential effects on the primary energy-producing pathways of cellular respiration and fermentation. In studies with intact yeast, 6-FDG has been shown to competitively inhibit the fermentation of glucose. physiology.org This inhibition occurs at the level of glucose transport, as 6-FDG competes with glucose for the same transport sites on the cell membrane. physiology.org However, it does not appear to affect the metabolic pathways within the yeast cell. physiology.org

Inhibition of Oxygen Consumption and Carbon Dioxide Production (e.g., in Yeast)

This compound (6-FG) has been shown to be an effective inhibitor of glucose metabolism in yeast, impacting both aerobic respiration and anaerobic fermentation. cdnsciencepub.comcdnsciencepub.com Studies comparing the inhibitory effects of 6-FG and 2-deoxy-D-glucose (2DG) on yeast metabolism revealed that both compounds exert similar effects on oxygen consumption and carbon dioxide production across various yeast strains. cdnsciencepub.com This suggests a common mechanism of action by which these glucose analogs interfere with the metabolic breakdown of glucose. cdnsciencepub.com

The fermentation of glucose by yeast is competitively inhibited by 6-FG. cdnsciencepub.com The compound's inhibitory effect is pronounced, with both 6-FG and 2DG being almost equally effective at disrupting glucose fermentation. cdnsciencepub.com The inhibition of metabolic processes, such as oxygen uptake and CO2 release, occurs rapidly upon the introduction of 6-FG to a yeast culture actively fermenting glucose. cdnsciencepub.com

Research indicates that 6-FG interferes with the initial stages of glucose utilization. cdnsciencepub.com Unlike its effect on intact yeast cells, 6-FG was found to have no inhibitory effect on the fermentation of glucose in yeast extracts and only slightly inhibited yeast hexokinase. cdnsciencepub.com This led to the postulation that the primary inhibitory action of 6-FG is the interference with the transport of glucose into the yeast cell. cdnsciencepub.comphysiology.org

The following table summarizes the comparative inhibitory effects of this compound and related compounds on yeast metabolism.

| Compound | Effect on Glucose Fermentation in Yeast |

| This compound (6-FG) | Strong inhibitor cdnsciencepub.com |

| 2-Deoxy-D-glucose (2DG) | Strong inhibitor cdnsciencepub.com |

| 2-Deoxy-D-galactose | Does not inhibit cdnsciencepub.com |

| 6-Deoxy-6-fluoro-D-galactose | Does not inhibit cdnsciencepub.com |

Competitive Inhibition at Catalytic Sites

Kinetic studies utilizing mixed inhibitors have provided evidence that this compound and 2-deoxy-D-glucose compete at the same catalytic site. cdnsciencepub.com This finding supports the idea that both molecules target the same component of the glucose metabolic pathway in yeast. cdnsciencepub.com The competitive nature of this inhibition suggests that 6-FG vies with glucose for binding to a specific transport protein or enzyme. physiology.org

The primary site of this competitive inhibition is believed to be the glucose transport system responsible for bringing glucose into the yeast cell. cdnsciencepub.comphysiology.org While 2-deoxy-D-glucose is phosphorylated by hexokinase, 6-FG is not a significant substrate for this enzyme. cdnsciencepub.comnih.gov The lack of a hydroxyl group at the C-6 position prevents its phosphorylation. nih.govphysiology.org Therefore, its inhibitory action is not due to the accumulation of a phosphorylated derivative, but rather its ability to compete with glucose for transport into the cell. cdnsciencepub.comphysiology.orgphysiology.org

Studies have shown that 6-FG is transported into the yeast cell via the same system used for glucose. cdnsciencepub.com The rate of entry and the equilibrium concentration of 6-FG within the yeast cell are comparable to those of galactose, which is also transported by the glucose transport system. cdnsciencepub.comcdnsciencepub.com Once inside, because it cannot be readily metabolized, it is thought to occupy the transport sites, thereby preventing glucose from entering and being utilized by the cell. cdnsciencepub.com

The table below outlines the key characteristics of the competitive inhibition by this compound.

| Feature | Description |

| Inhibitor | This compound (6-FG) |

| Competing Substrate | D-glucose |

| Proposed Site of Competition | Glucose transport system cdnsciencepub.comcdnsciencepub.comphysiology.org |

| Mechanism | Competes with glucose for binding to the transport protein physiology.org |

| Effect on Hexokinase | Not a significant substrate; only slightly inhibitory cdnsciencepub.comnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Analogs with Enhanced Specificity

A significant future direction lies in the rational design and synthesis of novel analogs of 6-FDG to enhance its properties. Research into other glucose analogs has shown that modifications to the sugar molecule can significantly impact its interaction with transport proteins. snmjournals.org The C6 position of glucose is known to be tolerant for facilitative transport, allowing for modifications like fluorination without abolishing its ability to be transported. snmjournals.org

Future work could focus on creating analogs with:

Improved Transporter Affinity and Selectivity: While 6-FDG is transported by GLUTs, developing analogs with higher affinity for specific GLUT isoforms (e.g., GLUT1, prevalent in cancer, or GLUT4, which is insulin-sensitive) could lead to more precise imaging agents. Strategies could involve creating derivatives with different functional groups at various positions, drawing inspiration from the development of other high-affinity transporter inhibitors like phloretin (B1677691) and cytochalasin B. snmjournals.org

Enhanced In Vivo Stability: Inspired by research on other modified carbohydrates, such as the incorporation of a thio-glycosyl bond to confer resistance against enzymatic digestion, similar strategies could be applied to 6-FDG analogs. rsc.org This could improve their stability in biological systems, leading to clearer imaging signals and better biodistribution profiles.

| Research Goal | Potential Strategy | Rationale |

| Enhanced GLUT Isoform Specificity | Synthesize derivatives with modifications at positions other than C6. | To develop tracers for specific disease states characterized by overexpression of a particular GLUT isoform (e.g., GLUT1 in tumors). |

| Increased In Vivo Stability | Incorporate metabolically resistant linkages, such as thio-glycosidic bonds. | To reduce nonspecific uptake of labeled metabolites and improve image quality by minimizing degradation by serum enzymes. rsc.org |

| Modulated Transport Kinetics | Create analogs with altered lipophilicity. | To study transporter kinetics independently of other physiological factors and potentially improve blood-brain barrier penetration. |

Integration with Multi-Modal Imaging Techniques

While positron emission tomography (PET) is the primary modality for imaging with 18F-labeled 6-FDG, its integration with other imaging techniques offers a powerful avenue for future research. snmjournals.org Hybrid imaging, such as PET/CT (Computed Tomography) and PET/MRI (Magnetic Resonance Imaging), is becoming a standard in both clinical and preclinical settings. mdpi.comwjgnet.com

The fusion of functional data from 6-FDG PET with the high-resolution anatomical information from CT or the superior soft-tissue contrast from MRI would provide a more complete picture of biological processes. For example, in oncology, PET/CT could precisely locate areas of altered glucose transport (from 6-FDG) within the anatomical context of a tumor provided by CT. ersnet.org In neuroscience, 6-FDG PET/MRI could correlate changes in glucose transport with structural or functional brain abnormalities identified by MRI. mdpi.com This multi-modal approach would enhance diagnostic accuracy and provide deeper insights into the pathophysiology of various diseases.

Exploration in New Disease Models Beyond Current Applications

Current research on 6-FDG has largely focused on its utility in tracking insulin-stimulated glucose transport, making it relevant for studies on diabetes and insulin (B600854) resistance. snmjournals.org However, its fundamental role as a glucose transport tracer opens the door to numerous other disease models where glucose metabolism is perturbed.

Emerging areas for exploration include:

Neuroinflammation and Neurodegeneration: Altered glucose metabolism is a known hallmark of neurodegenerative diseases like Alzheimer's. Other fluorinated sugar analogs, such as 6-[18F]fluoro-6-deoxy-D-fructose, are being explored to image neuroinflammation by targeting GLUT5 on microglia. mdpi.com 6-FDG could be used to specifically investigate the glucose transport component of these metabolic changes in rodent models of neuroinflammatory diseases. mdpi.com

Bacterial Infections: Researchers are developing modified sugar analogs to specifically image bacteria. For instance, a fluorine-18 (B77423) labeled maltotrioside derivative was developed to detect bacterial infections by targeting the maltodextrin (B1146171) transport system in bacteria. rsc.org Future research could investigate whether 6-FDG or its derivatives could be used to distinguish bacterial infections from sterile inflammation based on differences in glucose transporter expression and activity.

Cancer Metabolism: While [18F]FDG is the workhorse for cancer imaging, it reflects both glucose transport and phosphorylation. ersnet.org Using 6-FDG could allow researchers to specifically study the glucose transport step, which is upregulated in many cancers due to the Warburg effect. acs.org This could be particularly valuable in tumors where [18F]FDG uptake is low or in studies aiming to dissect the mechanisms of metabolic reprogramming in cancer cells. rsc.org

Advanced Computational Modeling of 6-Deoxy-6-fluoro-D-glucose Interactions

Computational chemistry and molecular modeling are powerful tools for understanding and predicting molecular interactions. Advanced computational modeling represents a key future direction for accelerating research on 6-FDG. Methods like molecular docking and molecular dynamics simulations can provide atomic-level insights into how 6-FDG binds to and is translocated by different GLUT isoforms.

Such studies can:

Predict Binding Affinities: Computational models can predict the binding energy and orientation of 6-FDG and its potential analogs within the binding pocket of various glucose transporters. This can help prioritize the synthesis of novel analogs with the highest predicted affinity and specificity. mdpi.com

Elucidate Transport Mechanisms: Molecular dynamics simulations can model the entire transport process, revealing the key conformational changes in the transporter protein that are required to move 6-FDG across the cell membrane.

Guide Analog Design: By understanding the structure-activity relationship, researchers can use computational methods to rationally design new analogs. For example, modeling can predict how adding or changing a functional group will affect the molecule's interaction with the transporter, guiding synthetic efforts toward the most promising candidates.

Therapeutic Potential and Drug Development Research

Although primarily investigated as a diagnostic imaging agent, the potential therapeutic applications of 6-FDG and its future analogs should not be overlooked. The development of many drugs begins with a deep understanding of a biological pathway, which 6-FDG helps to elucidate.

Future research could pivot towards:

Inhibitors of Glucose Transport: While 6-FDG itself is transported, analogs could be designed to act as potent and selective inhibitors of glucose transport. By targeting cells with high glucose uptake, such as cancer cells, these compounds could function as therapeutic agents by starving the cells of their primary energy source. This strategy is similar to that explored for 2-deoxy-D-glucose (2-DG). mdpi.commdpi.com

Targeted Drug Delivery: A 6-FDG analog with high specificity for a transporter overexpressed on target cells (e.g., cancer cells) could be conjugated to a cytotoxic drug. This would create a targeted delivery system, concentrating the therapeutic payload in the diseased tissue while minimizing exposure to healthy cells, thereby reducing side effects.

The transition from a diagnostic tracer to a therapeutic agent is a challenging but promising path. It requires extensive preclinical evaluation in various disease models to establish not only efficacy but also to ensure a favorable safety profile before any consideration for clinical trials. mdpi.com

Q & A

Q. How can contradictory data on this compound’s enzyme inhibition potency be reconciled?

- Methodological Answer : Disparities often stem from assay conditions. Standardize protocols:

pH control : Use HEPES (pH 7.4) vs. Tris (pH 8.0) buffers to mimic physiological vs. alkaline environments.

Cofactor concentrations : Titrate Mg²⁺ (1–10 mM) to match in vivo ATP levels.

Orthogonal assays : Validate inhibition via fluorescence polarization (binding) and malachite green (phosphate release). Report IC50 values with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.